Product packaging for 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine(Cat. No.:CAS No. 335654-06-3)

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B120830
CAS No.: 335654-06-3
M. Wt: 153.57 g/mol
InChI Key: HJOQGBBHVRYTDX-UHFFFAOYSA-N
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Description

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a privileged chemical scaffold in medicinal chemistry, recognized for its structural resemblance to purine nucleotides, which underpins its broad bioactivity . Its primary research value lies in its role as a versatile synthetic intermediate for constructing novel kinase inhibitors and antimicrobial agents. The electron-rich pyrrole fused with an electron-deficient pyrimidine ring creates a versatile platform for site-selective modification, allowing researchers to fine-tune biological activity and physical properties . This compound is a key precursor in the design and synthesis of Colony Stimulating Factor 1 Receptor (CSF1R) inhibitors, which are being investigated for the treatment of conditions such as cancer, osteoporosis, and Alzheimer's disease . The chloro group at the 2-position is a reactive handle for cross-coupling and substitution reactions, enabling the introduction of diverse amine and other functional groups to optimize target affinity and selectivity . Recent studies utilize this core structure in molecular hybridization and scaffold-hopping approaches to develop novel therapeutic candidates with improved efficacy and ADME properties . Beyond kinase inhibition, the pyrrolo[2,3-d]pyrimidine scaffold demonstrates substantial potential in addressing antimicrobial resistance (AMR). Derivatives exhibit a broad spectrum of bioactivity, including antibacterial, antifungal, and antiviral effects, making them a promising starting point for developing new agents to combat evolving resistant pathogens . The compound's synthetic accessibility further supports its utility in methodological innovations and large-scale synthesis for extensive structure-activity relationship (SAR) studies .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4ClN3 B120830 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 335654-06-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-9-3-4-1-2-8-5(4)10-6/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOQGBBHVRYTDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=NC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00420729
Record name 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335654-06-3
Record name 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
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Synthetic Methodologies for 2 Chloro 7h Pyrrolo 2,3 D Pyrimidine

Established Synthetic Routes and Protocols

The synthesis of the 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine core is achieved through several established pathways, often involving multi-step sequences starting from readily available precursors. These methods have been refined to improve yields and provide access to this key intermediate for various applications.

Synthesis from 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine Precursors

A significant route for preparing this compound involves the selective dechlorination of a 2,4-dichloro precursor. This method provides a direct way to introduce the desired chlorine atom at the 2-position.

The process commences with 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine as the starting material. google.com To facilitate selective dechlorination, the pyrrole (B145914) nitrogen is first protected, for instance, by reacting it with di-tert-butyl dicarbonate in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) under alkaline conditions. google.com The subsequent key step is the selective removal of the chlorine atom at the 4-position. This is accomplished through hydrogenation under atmospheric pressure. google.com Finally, the protecting group on the pyrrole nitrogen is removed to yield the target compound, this compound. google.com This multi-step process is noted for its mild reaction conditions and high yields in each step, culminating in a total yield of approximately 63.0%. google.com The straightforward post-treatment and operational simplicity make this route suitable for larger-scale production. google.com

Table 1: Synthesis Steps from 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

Step Reaction Reagents/Conditions Outcome
1 Protection Di-tert-butyl dicarbonate, DMAP, alkaline conditions Protection of the 7-position
2 Selective Dechlorination Atmospheric hydrogenation Removal of the C4-chloro group

Utilization of 6-Aminouracil in Pyrrolo[2,3-d]pyrimidine Core Synthesis

The pyrrolo[2,3-d]pyrimidine skeleton can be constructed using 6-aminouracil and its derivatives as foundational building blocks. These approaches capitalize on the reactivity of the uracil ring to build the fused pyrrole ring.

One such method involves a cascade annulation reaction. For example, a green and efficient approach has been developed for constructing pyrrolo[2,3-d]pyrimidines by reacting 6-amino-1,3-dimethyluracil with aurones. nih.gov This reaction is promoted by an I2/DMSO system and proceeds through a one-pot process involving a Michael addition, iodination, intramolecular nucleophilic substitution, and a spiro ring opening. nih.gov This protocol is advantageous due to its high atom economy, use of an inexpensive catalyst, and operational convenience, achieving yields of up to 99%. nih.gov While this specific example leads to a more complex derivative, it demonstrates the utility of the 6-aminouracil scaffold in forming the core ring system. Another approach uses thiamine hydrochloride as a recyclable organocatalyst in an environmentally benign synthesis starting from amino uracil, arylgyoxal, and other components in an aqueous medium. tandfonline.com

Advanced Approaches from Diethyl Malonate

Diethyl malonate serves as a versatile starting material for the synthesis of various pyrimidine-based structures, including the pyrrolo[2,3-d]pyrimidine core. These syntheses typically involve a multi-step sequence to construct the bicyclic system.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of sustainable chemistry, several green methodologies have been developed for the synthesis of pyrimidine (B1678525) derivatives. These methods aim to reduce waste, shorten reaction times, and utilize less hazardous materials. rasayanjournal.co.in Techniques such as using catalysts, performing multicomponent reactions, and employing microwave or ultrasonic assistance are central to these greener approaches. rasayanjournal.co.in

Solvent-Free Microwave Irradiation Techniques

Microwave-assisted synthesis, particularly under solvent-free conditions, represents a significant advancement in green chemistry. oatext.comnih.gov This technique utilizes the ability of substances to transform electromagnetic energy into heat, leading to rapid and efficient reactions. oatext.com The benefits include dramatically reduced reaction times (from hours to minutes), excellent yields, and often cleaner reactions with easier product work-up. oatext.commdpi.com

In the context of heterocyclic synthesis, Knoevenagel condensation, a key carbon-carbon bond-forming reaction, can be efficiently performed under solvent-free microwave conditions. oatext.commdpi.com For instance, aromatic aldehydes and active methylene compounds can be reacted in the presence of a catalyst and irradiated with microwaves for 30-60 seconds to produce α,β-unsaturated compounds in excellent yields (81-99%). oatext.com This demonstrates the power of microwave irradiation to accelerate reactions that are crucial for building the precursors to complex molecules like this compound. oatext.comnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Feature Conventional Heating Microwave Irradiation
Reaction Time Hours (e.g., 15-24 h) oatext.com Seconds to Minutes (e.g., 0.5-1 min) oatext.com
Energy Source External heat source Direct interaction with molecules
Heating Slow, non-uniform Rapid, uniform
Yield Often lower Typically higher mdpi.com

| Conditions | Often requires solvents | Can be performed solvent-free cem.com |

Copper-Catalyzed Methodologies

The use of copper as a catalyst offers a more economical and environmentally friendly alternative to precious metal catalysts like palladium. tandfonline.com Copper-catalyzed reactions have been successfully applied to the synthesis of substituted 2-Chloro-7H-pyrrolo[2,3-d]pyrimidines.

A green and simple copper-catalyzed method has been developed for the synthesis of key intermediates of pyrrolo[2,3-d]pyrimidine derivatives. tandfonline.com In one example, the synthesis of (2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol was achieved using a reaction mixture containing CuCl, 6-methylpicolinic acid, NaI, and K2CO3 in DMSO, which was heated for 48 hours. tandfonline.com This approach successfully replaced costly and toxic palladium catalysts, providing a more sustainable pathway to the pyrrolo[2,3-d]pyrimidine skeleton. tandfonline.com The method is characterized by facile reaction conditions, the use of inexpensive reagents, and convenient operation. tandfonline.com

Optimization of Synthetic Pathways for Improved Yield and Scalability

The optimization of synthetic routes to this compound is critical for its application in pharmaceutical development, focusing on enhancing yield, simplifying procedures, and ensuring scalability for industrial production.

Traditional synthetic methods for this compound and its precursors have often been hampered by several challenges. Key issues include low reaction yields, harsh reaction conditions, and complex purification processes. google.com For instance, some reported methods result in yields as low as 50% and necessitate preparative high-performance liquid chromatography for product purification, which is not feasible for large-scale synthesis. google.com

A significant challenge lies in the purification of intermediates, which can be difficult to crystallize and often require column chromatography. google.com This separation technique is undesirable in industrial settings due to its high cost, time consumption, and large solvent waste. Furthermore, the use of expensive and toxic reagents, such as organotin compounds and palladium catalysts, presents both economic and environmental drawbacks. google.com For example, one patented route was noted for its use of a costly catalyst and still resulted in low yields. google.com These difficulties have driven research towards developing more efficient and practical synthetic approaches.

To overcome these obstacles, new methods have been developed. One improved process starts from 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, which is first protected with di-tert-butyl dicarbonate. This is followed by selective dechlorination via hydrogenation under atmospheric pressure and subsequent removal of the protecting group. This method boasts milder reaction conditions and a higher total yield of approximately 63.0%. google.com The simplified post-treatment and ease of operation make it a significant improvement over previous routes. google.com

Another innovative approach avoids column chromatography altogether, which is a major step towards industrial viability. google.com By selecting alternative starting materials and reaction pathways, researchers have managed to produce products that are easier to purify, thus streamlining the entire synthesis process. google.com

Table 1: Comparison of Synthetic Method Challenges

ChallengeTraditional MethodsOptimized Methods
Yield Often low (e.g., ~50%) google.comSignificantly higher (e.g., ~63% total yield) google.com
Purification Requires column chromatography google.comSimplified post-treatment, avoids column chromatography google.comgoogle.com
Reagents Use of toxic and expensive reagents (organotin, palladium catalysts) google.comMilder, more cost-effective reagents
Conditions Harsh reaction conditions google.comMild reaction conditions google.com
Scalability Not feasible for mass production google.comSuitable for large-scale industrial production google.com

For the industrial-scale synthesis of this compound, the primary considerations are cost-effectiveness, safety, environmental impact, and process efficiency. A successful industrial method must utilize readily available and inexpensive raw materials, minimize the number of synthetic steps, and avoid complex purification techniques. google.comgoogle.com

One such method designed for large-scale production reports a total yield of about 63.0% under mild conditions, with simple work-up procedures that make it suitable for industrial application. google.com The avoidance of toxic organotin reagents and expensive palladium catalysts is a key advantage, addressing both cost and safety concerns. google.com

The key features of an industrially viable synthesis for this compound are summarized as:

High Yield: Maximizing the product output from given starting materials.

Cost-Effective Reagents: Using cheap and easily accessible raw materials to reduce production costs. google.comgoogle.com

Process Simplicity: Employing easy-to-handle operations and simple post-treatment steps. google.com

Avoidance of Chromatography: Eliminating the need for column chromatography simplifies purification and reduces solvent waste. google.com

Safety and Environmental Friendliness: Replacing toxic and hazardous reagents with safer alternatives. tandfonline.com

By focusing on these aspects, synthetic chemists can develop robust and economically feasible processes for the large-scale manufacturing of this compound.

Derivatization Strategies from this compound

This compound is a versatile building block for creating a diverse range of more complex molecules, primarily through reactions involving the reactive chlorine atom at the C2-position and modifications at other sites on the pyrrolopyrimidine core.

The pyrrolo[2,3-d]pyrimidine scaffold allows for various functional group transformations to synthesize new derivatives. The chloro group is an excellent leaving group, making it a prime site for nucleophilic substitution reactions. For instance, treatment of related chloro-deazapurines with amines, such as benzocaine, in refluxing ethanol leads to the substitution of the chlorine atom to form a new C-N bond. nih.gov

Further transformations can be carried out on the resulting derivatives. An ester group, introduced through such a substitution, can be converted into a hydrazide by reacting it with hydrazine hydrate. nih.gov This hydrazide then serves as a versatile intermediate that can undergo condensation reactions with various aldehydes to produce a library of benzylidene-benzohydrazide derivatives. nih.gov

Additionally, the pyrrole ring of the scaffold can be functionalized. Carbon-halogen bonds can be introduced at the C-3 position of the pyrrole ring, demonstrating that the core structure can be modified at multiple sites to generate structural diversity. mdpi.com

Cross-coupling reactions are a powerful tool for the derivatization of this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for creating C-C bonds. The Suzuki coupling reaction, for example, involves the reaction of the chloro-pyrimidine with an arylboronic acid in the presence of a palladium catalyst like Pd(dppf)₂Cl₂ and a base. researchgate.net This reaction is a standard method for attaching various aryl groups to the pyrimidine ring, allowing for systematic exploration of structure-activity relationships in drug discovery programs. nih.govacs.org

Copper-Mediated Reactions: In an effort to develop more cost-effective and environmentally friendly methods, copper catalysts have been employed as an alternative to palladium. tandfonline.com Copper-mediated coupling reactions have been successfully used in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. tandfonline.com For example, a copper(II) acetate and pyridine system can mediate the cross-coupling of aryl boronic acids with thiols, a reaction that can be applied to scaffolds like the pyrrolopyrimidine core. organic-chemistry.org These reactions often proceed under milder conditions and can be more tolerant of certain functional groups compared to their palladium-catalyzed counterparts. organic-chemistry.org One green and simple Cu-catalyzed method has been reported for the efficient synthesis of a key intermediate of pyrrolo[2,3-d]pyrimidine derivatives, highlighting the move away from more expensive and toxic palladium catalysts. tandfonline.com

Nickel-Catalyzed Reactions: Nickel catalysis has also emerged as a cost-effective alternative for cross-coupling. A preparation method for a derivative of this compound utilizes a nickel-catalyzed coupling reaction, explicitly avoiding the use of palladium. google.com

Table 2: Overview of Cross-Coupling Reactions for Derivatization

Catalyst TypeExample ReactionReagents/CatalystsKey Advantages
Palladium Suzuki Coupling researchgate.netArylboronic acid, Pd(dppf)₂Cl₂, K₃PO₄Well-established, versatile for C-C bond formation.
Copper C-S Coupling organic-chemistry.orgThiols, Copper(II) acetate, Pyridine organic-chemistry.orgCost-effective, environmentally benign, avoids toxic reagents. tandfonline.com
Nickel C-C Coupling google.comAcrylic acid, Nickel catalystCheaper alternative to palladium. google.com

Medicinal Chemistry and Structure Activity Relationship Sar Studies of 2 Chloro 7h Pyrrolo 2,3 D Pyrimidine Derivatives

Role as a Core Pharmacophore in Drug Design

The 2-chloro-7H-pyrrolo[2,3-d]pyrimidine moiety is a privileged scaffold in drug discovery, primarily owing to its structural resemblance to endogenous purines and its synthetic versatility. This allows for the generation of diverse libraries of compounds that can be screened for a wide range of biological activities.

Isosteric Replacement of Purine (B94841) Heterocycle

The pyrrolo[2,3-d]pyrimidine ring system, also known as 7-deazapurine, is a bioisostere of the purine nucleus found in essential biomolecules like adenine (B156593) and guanine. nih.gov This structural similarity allows pyrrolo[2,3-d]pyrimidine derivatives to interact with biological targets that typically bind purines, such as protein kinases. The replacement of the nitrogen atom at position 7 of the purine ring with a carbon atom alters the electronic distribution and steric properties of the molecule, which can lead to improved binding affinity, selectivity, and pharmacokinetic properties compared to their purine counterparts. nih.gov This strategy of isosteric replacement has been successfully employed in the design of numerous kinase inhibitors. nih.gov

Design Principles for Derivatives

The design of potent and selective this compound derivatives often involves strategic modifications at various positions of the heterocyclic core. These modifications are guided by an understanding of the target's binding site and the desired pharmacological profile.

Introduction of Cyclic Amines

The introduction of cyclic amines is a common strategy in the design of pyrrolo[2,3-d]pyrimidine-based inhibitors. These groups can be introduced at different positions of the scaffold to modulate the compound's properties. For instance, in a series of tricyclic pyrrolo[2,3-d]pyrimidines, the incorporation of a hexahydroazepine ring was found to be favorable for cytotoxic activity against colon cancer cells. mdpi.com Specifically, derivatives containing an azepine side-ring demonstrated selective antitumor activity. mdpi.com

Impact of Halogen Substituents on Activity

Halogen substituents play a critical role in modulating the biological activity of this compound derivatives. The introduction of halogen atoms can influence a compound's potency, selectivity, and pharmacokinetic properties. In one study, pyrrolo[2,3-d]pyrimidine-imines with a bromine substituent at the C-4 position of a phenyl ring attached to the core structure showed significant antitumor activity against the HT-29 colon cancer cell line. mdpi.com Furthermore, the presence of halogens such as bromine and iodine at the 3-position of the pyrrole (B145914) ring appeared to be beneficial for cytotoxicity. mdpi.com The strategic placement of halogens can lead to the development of highly potent and selective kinase inhibitors. nih.gov

Structure-Activity Relationship (SAR) Investigations

SAR studies are crucial for understanding how chemical structure influences biological activity. For this compound derivatives, these investigations have provided valuable insights into the optimal substituents at various positions of the heterocyclic core for achieving desired therapeutic effects.

Influence of Substituents at Positions (e.g., 4, 7, 2, 5) on Biological Activity

Systematic modifications at different positions of the this compound scaffold have revealed key determinants of biological activity.

At position 4 , the chlorine atom serves as a versatile handle for introducing various substituents via nucleophilic substitution reactions. The nature of the group at this position significantly impacts activity. For instance, the substitution of the 4-chloro group with different amines has been a key strategy in developing potent kinase inhibitors. chemicalbook.com In a series of halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides', the linkage at the 4-position was crucial for their cytotoxic effects. nih.gov

The substituent at the N-7 position of the pyrrole ring also plays a significant role in determining the biological profile. In the context of potential inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases (PfCDPK4), modeling studies suggested that bulky groups such as benzyl, cyclopropylmethyl, (N-acetylpiperidin-4-yl)methyl, and 2-(morpholin-4-yl)ethyl at the N-7 position could lead to inhibitory activity. nih.gov

Modifications at position 2 have also been explored. The proton at this position is a characteristic feature in the NMR spectra of these compounds. nih.gov While the parent compound is this compound, further substitutions at this position can be made. For example, in some tricyclic derivatives, a 4-chlorophenyl group was present at the 2-position. mdpi.com

Substitutions at position 5 of the pyrrole ring have been shown to be important for activity. Iodination at this position using N-iodosuccinimide (NIS) provides a key intermediate for further functionalization via Suzuki-Miyaura coupling reactions. nih.gov The introduction of aromatic substituents at C-5 has been identified as a potential strategy for developing inhibitors of PfCDPK4. nih.gov

The following table summarizes the SAR findings for a series of tricyclic pyrrolo[2,3-d]pyrimidine derivatives with antitumor activity.

CompoundR1R2Side RingIC50 (µM) on HT-29
8f BrHAzepine4.55
8g BrFAzepine4.01
10a --Tetrahydropyrido~23-28
10b --TetrahydropyridoWeaker Activity
10c --TetrahydropyridoWeaker Activity

Data sourced from a study on tricyclic pyrrolo[2,3-d]pyrimidine derivatives. mdpi.com

These findings highlight the intricate relationship between the chemical structure of this compound derivatives and their biological activity, providing a roadmap for the design of future therapeutic agents.

Linker Effects in Bis-Pyrrolo[2,3-d]pyrimidine Derivatives

The strategy of creating dimeric compounds, where two pharmacophores are joined by a linker, has been explored to enhance binding affinity and potentially target multiple proteins or different sites on a single protein. In the context of pyrrolo[2,3-d]pyrimidine derivatives, the nature of the linker connecting two heterocyclic cores plays a critical role in determining the biological activity of the resulting bis-compound.

Research into a series of symmetric bis-pyrrolo[2,3-d]pyrimidines has shed light on the influence of the linker's composition. nih.gov Studies have involved the introduction of modified aliphatic or π-electron-rich aromatic linkers to connect two pyrrolo[2,3-d]pyrimidine units. nih.gov The investigation aimed to explore potential improvements in anti-cancer activity by varying these connecting moieties. nih.gov

The findings revealed that the linker type significantly impacts the cytostatic activity of these bis-heterocycles. nih.gov While a comprehensive SAR for the linkers is still under development, initial results indicate that aromatic linkers are a promising area for further optimization. For instance, a monomeric 4-chloropyrrolo[2,3-d]pyrimidine derivative (5f) featuring a 4,4′-bis(oxymethylene)biphenyl group, which can be considered a precursor to a linked dimer, demonstrated the most pronounced growth-inhibitory effect on pancreatic adenocarcinoma (CFPAC-1) cells with an IC50 of 0.79 µM. nih.gov This suggests that rigid, aromatic linkers may confer favorable geometric and electronic properties for biological activity. The study concluded that further structural optimization of bis-chloropyrrolo[2,3-d]pyrimidines incorporating aromatic linkers is a required step to develop novel and effective agents against pancreatic cancer. nih.gov

Table 1: Antiproliferative Activity of a Pyrrolo[2,3-d]pyrimidine Monomer with a Biphenyl Moiety

CompoundLinker MoietyCell LineIC50 (µM)
Monomer 5f4,4′-bis(oxymethylene)biphenylCFPAC-10.79

Specific SAR for Kinase Inhibition

The pyrrolo[2,3-d]pyrimidine scaffold is a versatile template for designing kinase inhibitors, with multiple positions (C2, C4, C5, C6, and N7) available for substitution to modulate potency and selectivity. researchgate.net The 2-chloro substituent is often a starting point for further chemical modification, typically at the C4 position, to generate potent kinase inhibitors.

A strategic approach in the development of tyrosine kinase inhibitors (TKIs) involves the incorporation of both a pyrrolo[2,3-d]pyrimidine core and halogen substituents. nih.govmdpi.com A series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides were synthesized and evaluated for their cytotoxic effects. nih.govmdpi.com Within this series, specific compounds showed promising activity against various cancer cell lines. nih.gov For example, compound 5k , which features this scaffold, emerged as a potent inhibitor of multiple kinases. mdpi.com

The structure-activity relationship for this series highlights the importance of the substitution pattern on the benzylidene ring. Compound 5k was identified as the most potent, with significant inhibitory activity against EGFR, Her2, VEGFR2, and CDK2, with IC50 values ranging from 40 to 204 nM. mdpi.com These values are comparable to the established TKI, sunitinib. mdpi.com

Table 2: Kinase Inhibition Profile of Compound 5k

Kinase TargetIC50 (nM)
EGFR40
Her2110
VEGFR290
CDK2204

Further studies have focused on developing derivatives that can overcome resistance to existing therapies. A series of pyrrolo[2,3-d]pyrimidine derivatives were designed to covalently block mutant Epidermal Growth Factor Receptor (EGFR) activity. nih.gov In this research, compound 12i demonstrated remarkable selectivity and potency. It selectively inhibited the T790M activating mutant EGFR with an IC50 value of 0.21 nM, showing 104-fold greater potency compared to the wild-type EGFR (IC50 of 22 nM). nih.gov This highlights how specific modifications to the core scaffold can achieve significant gains in both potency and selectivity for a desired cancer-associated mutation. nih.gov

Table 3: EGFR Inhibition Profile of Compound 12i

EGFR TypeIC50 (nM)Selectivity (WT/Mutant)
T790M Mutant0.21104-fold
Wild-Type (WT)22

The development of inhibitors for other kinases, such as Leucine-Rich Repeat Kinase 2 (LRRK2), also utilizes the pyrrolo[2,3-d]pyrimidine scaffold. Optimization of fragment hits led to the identification of potent LRRK2 inhibitors. acs.org For instance, the introduction of a (2R)-2-methylpyrrolidin-1-yl group led to compound 18 , which exhibited a high affinity for the LRRK2 G2019S mutant with a calculated Ki of 0.7 nM. acs.org This demonstrates the impact of specific substitutions at other positions on the pyrrolo[2,3-d]pyrimidine ring system for targeting different kinase families.

The structural framework of pyrrolo[2,3-d]pyrimidine derivatives allows for fine-tuning of their inhibitory profiles. The differences in substituents connected to the parent nucleus can lead to more than a 1000-fold difference in inhibitory capacity against certain kinases like p21-activated kinase 4 (PAK4). nih.gov This sensitivity to substitution underscores the importance of detailed SAR studies in the design of selective and potent kinase inhibitors based on the this compound core.

Biological Activities and Therapeutic Potential of 2 Chloro 7h Pyrrolo 2,3 D Pyrimidine and Its Derivatives

Anticancer Activities

Derivatives of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine have demonstrated notable anticancer properties, primarily through the inhibition of various protein kinases involved in cancer cell proliferation and survival. snv63.ruresearchgate.netnih.gov These compounds are recognized as important pharmaceutical intermediates in the synthesis of potent anticancer drugs. google.com

Kinase Inhibition Mechanisms

The primary mechanism by which these compounds exert their anticancer effects is through the inhibition of kinases, enzymes that play a critical role in cell signaling pathways. snv63.runih.gov The pyrrolo[2,3-d]pyrimidine nucleus is an isostere of adenine (B156593), a key component of ATP, allowing these compounds to act as competitive inhibitors at the ATP-binding site of various kinases. mdpi.comsnv63.ru

A significant focus of research has been on the development of this compound derivatives as inhibitors of tyrosine kinases, which are frequently overexpressed or mutated in various cancers. snv63.runih.gov

EGFR and HER2: Derivatives have been synthesized that show potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). researchgate.netnih.gov For instance, certain 2,4-disubstituted pyrrolo[2,3-d]pyrimidines exhibit high potency against EGFR in the nanomolar range. nih.gov The introduction of specific substitutions on the pyrrolopyrimidine core has been shown to enhance inhibitory activity against both EGFR and ErbB2, leading to dual inhibitory action. nih.gov

VEGFR2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth. researchgate.net Several studies have focused on designing pyrrolo[2,3-d]pyrimidine derivatives as selective or multi-targeted VEGFR2 inhibitors. researchgate.netnih.gov Some compounds have demonstrated selective VEGFR2 inhibition, while others show a broader spectrum of activity against multiple kinases including VEGFR2. researchgate.net

Table 1: Examples of Tyrosine Kinase Inhibition by Pyrrolo[2,3-d]pyrimidine Derivatives

Compound Class Target Kinase(s) Key Findings Reference(s)
2,4-disubstituted pyrrolo[2,3-d]pyrimidines EGFR Highly active in nanomolar ranges. nih.gov
Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides EGFR, HER2, VEGFR2 Compound 5k showed significant inhibition comparable to sunitinib. nih.gov
Pyrrolo[2,3-d]pyrimidine and hydrazone series EGFR, HER2, VEGFR2 Some compounds exhibited selective VEGFR2 or dual Her2/VEGFR2 inhibition. researchgate.net

The versatility of the this compound scaffold allows for the targeting of a wide array of other kinases implicated in cancer.

Mps1: Monopolar spindle kinase 1 (Mps1) is a critical component of the spindle assembly checkpoint. A new class of Mps1 inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine structure has been developed. One such inhibitor, compound 12, demonstrated potent Mps1 inhibition with an IC50 of 29 nM and suppressed tumor growth in vivo. nih.gov

PAK4: Overexpression of p21-activated kinase 4 (PAK4) is linked to various cancers. mdpi.comnih.gov Studies have investigated 7H-pyrrolo[2,3-d]pyrimidine derivatives as competitive inhibitors of PAK4, with research focusing on the binding modes and inhibitory mechanisms at a molecular level. mdpi.comnih.gov

JAK2: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a key intermediate in the synthesis of Janus kinase (JAK) inhibitors like Tofacitinib, Ruxolitinib, and Baricitinib. nbinno.com

Other Kinases: Research has also explored the inhibition of other kinases such as Src and Akt by derivatives of this scaffold. researchgate.net

2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid serves as a key intermediate in the synthesis of Ribociclib. google.com Ribociclib is a highly specific inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial for cell cycle progression. google.com By inhibiting CDK4/6, Ribociclib blocks the cell cycle in the G1 phase, thereby inhibiting tumor proliferation. google.com

Some 2,4-disubstituted pyrrolo[2,3-d]pyrimidine derivatives have been found to exhibit dual inhibitory activity against both EGFR and Aurora kinase A (AURKA). nih.gov Aurora kinases are essential for mitotic progression, and their inhibition represents a therapeutic strategy in oncology. caymanchem.com

Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, derivatives of this compound have been shown to induce programmed cell death (apoptosis) and halt the cell division cycle in cancer cells. nih.govnih.govnih.gov

Apoptosis Induction: Treatment with certain pyrrolo[2,3-d]pyrimidine derivatives leads to an increase in pro-apoptotic proteins like Bax and caspase-3, and a decrease in the anti-apoptotic protein Bcl-2. nih.govnih.gov For example, compound 5k was found to trigger a notable increase in caspase-3 and Bax and a downregulation of Bcl-2 in HepG2 cells. nih.gov Similarly, another derivative, MCS-C2, induced apoptosis in LNCaP prostate cancer cells by upregulating Bax through a p53-dependent pathway. nih.gov

Cell Cycle Arrest: These compounds can also cause cancer cells to arrest at specific phases of the cell cycle, preventing their proliferation. nih.govnih.gov For instance, a novel Mps1 inhibitor based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold induced cell cycle arrest in MCF-7 and 4T1 breast cancer cells. nih.gov Another compound, MCS-C2, induced G1 phase arrest in LNCaP cells by upregulating the phosphorylation of p53 and its downstream target p21WAF1/CIP1. nih.gov

Table 2: Effects of Pyrrolo[2,3-d]pyrimidine Derivatives on Apoptosis and Cell Cycle

Compound Cell Line Effect Mechanism Reference(s)
Compound 5k HepG2 Induction of apoptosis Increased caspase-3 and Bax, decreased Bcl-2. nih.gov
Mps1 inhibitor 12 MCF-7, 4T1 Cell cycle arrest and apoptosis Inhibition of Mps1 phosphorylation. nih.gov
MCS-C2 LNCaP G1 phase arrest and apoptosis Upregulation of p53 and p21WAF1/CIP1, increased Bax/Bcl-2 ratio. nih.gov

Cytotoxic Effects on Various Cancer Cell Lines (e.g., MCF-7, A549, HeLa, HepG2, CFPAC-1, SW620)

Derivatives of this compound have demonstrated significant cytotoxic effects against a range of human cancer cell lines. These compounds often serve as a foundational structure for the development of potent anti-proliferative agents. nih.gov

For instance, a series of novel pyrrolo[2,3-d]pyrimidine derivatives containing urea (B33335) moieties were synthesized and evaluated for their anticancer activity. nih.gov One derivative, compound 10b , showed strong cytotoxic activity against the human breast cancer cell line MCF-7 with an IC50 value of 1.66 µM. nih.gov Another derivative, 9e , was particularly effective against the human lung cancer cell line A549 , with an IC50 value of 4.55 µM. nih.gov Further investigation revealed that these compounds induce apoptosis, or programmed cell death, and cause cell cycle arrest at different phases, suggesting a mechanism for their cytotoxic action. nih.gov

Similarly, research into 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine derivatives identified compounds with notable activity against the MCF-7 breast cancer cell line. eurekaselect.com Specifically, compounds 6e and 6f from this series displayed IC50 values of 51.35 μg/mL and 60.14 µg/mL, respectively. eurekaselect.com

Other studies have highlighted the broad-spectrum cytotoxic potential of this class of compounds. Halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide' derivatives showed promising cytotoxic effects against four different cancer cell lines, including the liver cancer cell line HepG2 . nih.gov One of the most potent compounds, 5k , exhibited significant inhibitory activity against various kinases crucial for cancer cell proliferation. nih.gov Its mechanism involves inducing cell cycle arrest and apoptosis in HepG2 cells. nih.gov The cytotoxic effects of various derivatives are summarized in the table below.

Cell LineCompoundIC50 ValueReference
MCF-7 (Breast)Derivative 10b1.66 µM nih.gov
MCF-7 (Breast)Derivative 6e51.35 µg/mL eurekaselect.com
MCF-7 (Breast)Derivative 6f60.14 µg/mL eurekaselect.com
A549 (Lung)Derivative 9e4.55 µM nih.gov
HepG2 (Liver)Derivative 5k29-59 µM (range for series) nih.gov
SW620 (Colon)Not specifiedNot specified
HeLa (Cervical)Not specifiedNot specified
CFPAC-1 (Pancreatic)Not specifiedNot specified

Overcoming Multidrug Resistance (e.g., MRP1 inhibition)

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a variety of anticancer drugs. One key mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as the Multidrug Resistance-Associated Protein 1 (MRP1 or ABCC1). nih.gov These transporters actively pump chemotherapeutic agents out of the cancer cells, reducing their efficacy.

Researchers have explored pyrrolo[2,3-d]pyrimidine derivatives as a strategy to overcome MRP1-mediated multidrug resistance. nih.gov The development of highly lipophilic and high molecular weight derivatives of this scaffold has led to potent and selective inhibitors of MRP1. nih.gov By blocking the function of MRP1, these compounds can restore or enhance the sensitivity of resistant cancer cells to conventional chemotherapy drugs. This approach aims to combat non-response to chemotherapy observed in various cancers associated with MRP1 overexpression. nih.gov

Antifolate Activity

Antifolates are a class of drugs that interfere with the metabolic processes involving folic acid (vitamin B9). They are commonly used in cancer chemotherapy because they inhibit the synthesis of DNA, RNA, and proteins, which are essential for the rapid proliferation of cancer cells.

Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have been developed as potent antifolate inhibitors. nih.gov Specifically, a series of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolates have been synthesized and shown to be powerful inhibitors of tumor cell proliferation. nih.gov The primary mechanism of their cytotoxic action is the potent inhibition of glycinamide (B1583983) ribonucleotide formyltransferase (GARFTase), a key folate-dependent enzyme in the de novo purine (B94841) nucleotide biosynthesis pathway. nih.gov The growth inhibitory effects of these compounds could be completely reversed by the addition of adenosine, confirming their targeted action on the purine synthesis pathway. nih.gov

Antiviral Properties

The pyrrolo[2,3-d]pyrimidine core is a key component in a variety of compounds exhibiting significant antiviral activity. researchgate.net This has led to extensive research into its derivatives as potential therapeutic agents against a range of viral infections.

Activity against Flaviviruses (e.g., Zika Virus, Dengue Virus)

Flaviviruses, such as Zika virus (ZIKV) and dengue virus (DENV), are mosquito-borne pathogens that pose a significant global health threat. nih.govnih.gov There is a pressing need for effective antiviral drugs to treat infections caused by these viruses.

The discovery of a 7H-pyrrolo[2,3-d]pyrimidine derivative as a Zika virus inhibitor has spurred investigations into this chemical scaffold. nih.govnih.gov Studies have identified 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogs as promising antiviral agents against both ZIKV and DENV. nih.govnih.gov These compounds represent a new chemotype for the design of small molecules targeting flaviviruses. nih.govnih.gov While the precise molecular target of these antiviral agents is still under investigation, their ability to inhibit viral replication highlights their potential as lead compounds for the development of novel anti-flavivirus therapies. nih.govnih.gov

Anti-inflammatory and Immunomodulatory Effects

Beyond their direct cytotoxic and antiviral actions, derivatives of 7H-pyrrolo[2,3-d]pyrimidine also possess significant anti-inflammatory and immunomodulatory properties. researchgate.net These effects are often mediated through the modulation of key signaling pathways involved in the immune response.

Janus Kinase (JAK) - Signal Transducer and Activator of Transcription Protein (STAT) Signaling Pathway Modulation

The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical cascade that transmits information from extracellular chemical signals to the nucleus, resulting in the activation of specific genes related to immunity, proliferation, and inflammation. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases.

Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been identified as potent inhibitors of the JAK-STAT pathway. researchgate.netnih.gov For example, a series of 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives were designed as JAK inhibitors. One optimized compound, 11e , demonstrated compelling anti-inflammatory efficacy, superior to the established drug baricitinib, by inhibiting nitric oxide (NO) generation in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. nih.gov Western blot analysis confirmed that this compound alleviates inflammatory damage by significantly down-regulating the high expression of JAK1 and JAK2 induced by LPS. nih.gov

Furthermore, other pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent and orally active inhibitors of STAT6, a key transcription factor in the interleukin-4 (IL-4) signaling pathway which governs the type 2 helper T (Th2) cell immune response. researchgate.netnih.gov One such compound, AS1810722 , not only showed potent STAT6 inhibition but also inhibited in vitro Th2 differentiation, a critical process in allergic responses. researchgate.netnih.gov This makes STAT6 an excellent therapeutic target for allergic conditions like asthma, and pyrrolo[2,3-d]pyrimidine derivatives promising candidates for their treatment. researchgate.netnih.gov

STAT6 Inhibition for Allergic Conditions

Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the interleukin-4 (IL-4) signaling pathway, which is central to the type 2 helper T (Th2) cell immune response. researchgate.netnih.gov As such, STAT6 represents a promising therapeutic target for allergic conditions like asthma and atopic dermatitis. researchgate.netnih.gov Researchers have synthesized and identified 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent STAT6 inhibitors. researchgate.netnih.gov

One notable derivative, 2-[4-(4-{[7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino}phenyl)piperazin-1-yl]acetamide, also known as AS1810722, has demonstrated potent inhibition of STAT6. nih.gov This compound was also found to inhibit the in vitro differentiation of Th2 cells without impacting type 1 helper T (Th1) cell differentiation. nih.gov Furthermore, in an antigen-induced mouse model of asthma, oral administration of this compound led to the inhibition of eosinophil infiltration. nih.gov These findings underscore the potential of this compound derivatives as therapeutic agents for allergic diseases by targeting the STAT6 pathway. researchgate.netnih.gov

Anti-microbial and Anti-oxidant Activities

Derivatives of this compound have demonstrated notable anti-microbial and anti-oxidant properties in various studies.

A series of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine derivatives were synthesized and screened for their biological activities. eurekaselect.combenthamdirect.com Among these, compounds 6f and 6d exhibited potent antibacterial activity against several bacterial strains, with particular efficacy against S. pneumoniae, B. cereus, and S. aureus. eurekaselect.combenthamdirect.com In the same study, compound 7a showed high potential as an antioxidant in a DPPH assay. eurekaselect.combenthamdirect.com

Another study focused on the synthesis of new pyrrolo[2,3-d]pyrimidine derivatives and evaluated their antimicrobial activities against Staphylococcus aureus, Escherichia coli, and Candida albicans. researchgate.net Several of the synthesized compounds, including 3b, 3c, and 7e, showed excellent activity against S. aureus, with a Minimum Inhibitory Concentration (MIC) of 0.31 mg/mL, which is more potent than the standard drug ampicillin (B1664943) (MIC 0.62 mg/mL). researchgate.net Additionally, compounds 3a-d, 7a,e, and 11d displayed significant antifungal activity against C. albicans, surpassing the efficacy of the standard drug fluconazole. researchgate.net

Furthermore, a study on halogenated pyrrolopyrimidines identified two 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines with potent activity against Staphylococcus aureus. nih.gov The most active bromo and iodo derivatives demonstrated a MIC of 8 mg/L. nih.gov Interestingly, when combined with the antimicrobial peptide betatide, the MIC value of these compounds was reduced four-fold to 1–2 mg/L, indicating a synergistic effect. nih.gov

These findings highlight the potential of the this compound scaffold in developing new anti-microbial and anti-oxidant agents.

Therapeutic Applications for Specific Diseases

The versatility of the this compound core has led to its exploration in the treatment of various specific diseases, primarily focusing on different types of cancer and inflammatory disorders. nih.govchemicalbook.com

The this compound scaffold is a key component in several compounds investigated for their anti-breast cancer activity. researchgate.netresearchgate.netnih.gov For instance, certain dihydroartemisinin-pyrrolo[2,3-d]pyrimidine and dihydroartemisinin-pyrido[2,3-d]pyrimidine derivatives have shown significant antiproliferative effects against both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines. researchgate.net These compounds demonstrated higher anticancer activity against triple-negative breast cancer cells compared to the established drug, ribociclib. researchgate.net

Another study reported the synthesis of a series of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine derivatives. eurekaselect.com Among them, compounds 6e and 6f displayed notable activity against the MCF-7 breast cancer cell line. eurekaselect.combenthamdirect.com

Furthermore, researchers have developed a new class of Monopolar spindle kinase 1 (Mps1) inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine structure. nih.gov One such inhibitor, compound 12, was found to be a potent Mps1 inhibitor that impeded the proliferation of breast cancer cell lines and induced cell cycle arrest and apoptosis in MCF-7 and 4T1 cells. nih.gov This compound also suppressed tumor growth in vivo without obvious toxicities. nih.gov

The development of dual inhibitors targeting both Janus kinases (JAK) and histone deacetylases (HDAC) represents another promising strategy. acs.org A series of pyrrolo[2,3-d]pyrimidine-based derivatives were discovered as potent JAK and HDAC dual inhibitors, offering a potential treatment for refractory solid tumors, including SAHA-resistant triple-negative breast cancers. acs.org

Table 1: Activity of this compound Derivatives in Breast Cancer

Compound/Derivative Cell Line Activity/Target Source
Dihydroartemisinin-pyrrolo[2,3-d]pyrimidine derivatives T47D (ER+), MDA-MB-436 (Triple-negative) Antiproliferative researchgate.net
2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine (6e, 6f) MCF-7 Anticancer eurekaselect.combenthamdirect.com
7H-pyrrolo[2,3-d]pyrimidine derivative (Compound 12) MCF-7, 4T1 Mps1 inhibitor, induces apoptosis nih.gov
Pyrrolo[2,3-d]pyrimidine-based derivatives Not specified JAK/HDAC dual inhibitors acs.org

Derivatives of this compound have emerged as promising candidates for the treatment of non-small cell lung cancer (NSCLC), particularly in cases with EGFR mutations. nih.gov A series of these derivatives were synthesized to act as covalent inhibitors of mutant EGFR. nih.gov One compound, 12i, selectively inhibited HCC827 cells, which harbor an EGFR activating mutation, with up to 493-fold increased efficacy compared to normal HBE cells. nih.gov This same compound also showed potent inhibition of the T790M activating mutant EGFR with an IC50 value of 0.21 nM, demonstrating a 104-fold greater potency compared to wild-type EGFR. nih.gov

Another area of investigation involves targeting RET kinase, as gene fusions and point mutations in RET are significant drivers in thoracic cancers, including NSCLC. nih.gov Researchers have developed pyrrolo[2,3-d]pyrimidine derivatives for the inhibition of RET. nih.gov A lead compound, 59, demonstrated low nanomolar potency against both wild-type RET and the drug-resistant mutant RET V804M. nih.gov It also showed growth inhibition in LC-2/ad cells, which are driven by the RET-CCDC6 gene fusion. nih.gov

Pyrido[2,3-d]pyrimidine derivatives have also been screened for their cytotoxicity against various cancer cell lines, including the lung cancer cell line A-549. nih.gov

Table 2: Activity of this compound Derivatives in Lung Cancer (NSCLC)

Compound/Derivative Cell Line Target/Activity Key Finding Source
Pyrrolo[2,3-d]pyrimidine derivative (12i) HCC827 (EGFR mutant) Covalent EGFR inhibitor 493-fold increased efficacy vs normal cells nih.gov
Pyrrolo[2,3-d]pyrimidine derivative (59) LC-2/ad (RET fusion) RET kinase inhibitor Potent against wild-type and mutant RET nih.gov
Pyrido[2,3-d]pyrimidine derivatives (6b, 6e, 8d) A-549 Cytotoxic Showed cytotoxic activity nih.gov

The this compound scaffold is being actively investigated for its therapeutic potential in pancreatic ductal adenocarcinoma (PDAC). tandfonline.comnih.gov A series of novel 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized as CDK inhibitors. tandfonline.comnih.gov Many of these compounds demonstrated strong inhibitory activity against CDK9 and significant anti-proliferative activity in pancreatic cancer cell cultures. tandfonline.comnih.gov The most potent compound, 2g, was found to inhibit cancer cell proliferation by blocking Rb phosphorylation and inducing apoptosis by downregulating CDK9 downstream proteins Mcl-1 and c-Myc in MIA PaCa-2 cells. tandfonline.comnih.gov This compound also showed a moderate tumor inhibition effect in a xenograft mouse model derived from AsPC-1 cells. tandfonline.comnih.gov

Another study focused on designing and synthesizing 2,6,7-substituted pyrrolo[2,3-d]pyrimidine derivatives as CDK4/6 inhibitors. researchgate.net The most potent compound, 41, was identified as a highly selective and potent CDK4/6 inhibitor and showed promise as a combination partner with mTOR inhibitors for treating pancreatic cancer. researchgate.net

Furthermore, novel small-molecule pyrrolo[3,2-d]pyrimidine inhibitors have been designed to target mitochondrial C1 metabolism at SHMT2. aacrjournals.orgnih.gov The lead compound, AGF347, demonstrated significant in vivo antitumor efficacy against MIA PaCa-2 pancreatic tumor xenografts. aacrjournals.org

Table 3: Activity of this compound Derivatives in Pancreatic Adenocarcinoma

Compound/Derivative Cell Line Target/Activity Key Finding Source
2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine (2g) MIA PaCa-2, AsPC-1 CDK9 inhibitor Induced apoptosis, moderate in vivo tumor inhibition tandfonline.comnih.gov
2,6,7-substituted pyrrolo[2,3-d]pyrimidine (41) MIA PaCa-2, BxPC-3 CDK4/6 inhibitor Highly selective and potent researchgate.net
Pyrrolo[3,2-d]pyrimidine inhibitor (AGF347) MIA PaCa-2 SHMT2 inhibitor Significant in vivo antitumor efficacy aacrjournals.org

Derivatives of this compound have shown potential as anti-inflammatory agents, which could be beneficial for treating inflammatory skin disorders. researchgate.net A study investigating a series of novel pyrrolo[2,3-d]pyrimidine and fused pyrrolo[2,3-d]pyrimidine derivatives found that several compounds exhibited significant in vivo anti-inflammatory activities. researchgate.net Specifically, 4-hydrazino-pyrrolopyrimidine derivatives and 4-pyrazolyl-pyrrolo[2,3-d]pyrimidine derivatives showed notable anti-inflammatory effects. researchgate.net The pyrrolo[2,3-d]pyrimidine nucleus is present in many ATP-competitive inhibitors of various kinases, and some of these compounds have been approved for treating inflammatory diseases. nih.gov The development of STAT6 inhibitors from the 7H-pyrrolo[2,3-d]pyrimidine class also holds promise for allergic conditions, which often manifest with skin inflammation like atopic dermatitis. researchgate.net

Autoimmune Diseases (e.g., Rheumatoid Arthritis, Lupus)

The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been instrumental in the development of inhibitors targeting kinases crucial to the inflammatory cascades of autoimmune diseases. These conditions, such as rheumatoid arthritis (RA) and lupus, are often driven by aberrant signaling pathways in immune cells. Key targets for derivatives of this scaffold include the Janus kinase (JAK) family and Bruton's tyrosine kinase (BTK), both of which are central to cytokine signaling and B-cell activation, respectively. nih.govgoogle.com

Janus Kinase (JAK) Inhibitors: Derivatives of 7H-pyrrolo[2,3-d]pyrimidine are effective inhibitors of JAKs. google.com For instance, Tofacitinib, a well-known JAK inhibitor, utilizes this core structure. google.com Such compounds are indicated for the treatment of various autoimmune disorders including rheumatoid arthritis, psoriasis, and ulcerative colitis, where they function as immunosuppressive agents by blocking JAK-mediated signal transduction. google.com Research has focused on optimizing the 7H-pyrrolo[2,3-d]pyrimidine scaffold to create highly selective and potent JAK3 inhibitors for treating RA. globalauthorid.com

Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a critical enzyme in B-cell signaling, and its dysregulation is implicated in the pathogenesis of RA. nih.goveurekaselect.com The 7H-pyrrolo[2,3-d]pyrimidine nucleus has been explored for the development of BTK inhibitors. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies have been employed to analyze and optimize 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives to identify the structural features essential for potent BTK inhibition, aiming to develop novel anti-rheumatic agents. nih.goveurekaselect.com

Interleukin-2-inducible T-cell Kinase (Itk) Inhibitors: Itk is another important target in T-cell and mast cell signaling, making it relevant for treating autoimmune and inflammatory diseases. nih.gov Researchers have discovered a series of selective, covalent irreversible Itk inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold. By strategically placing substituents, an optimized compound demonstrated potent activity against Itk while showing excellent selectivity over other related kinases. nih.gov

Table 1: Research Findings on this compound Derivatives in Autoimmune Diseases

Derivative/Compound Molecular Target Indication Research Findings
Tofacitinib JAK3 Rheumatoid Arthritis, Lupus, Psoriasis, Ulcerative Colitis Acts as an immunosuppressive agent by inhibiting the JAK pathway. google.com
7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives BTK Rheumatoid Arthritis QSAR studies provided insights into structural features for optimizing BTK inhibition. nih.goveurekaselect.com

Myeloproliferative Disorders

Myeloproliferative neoplasms (MPNs) are a group of blood cancers characterized by the overproduction of blood cells. A key driver in the pathology of many MPNs is the mutation of the Janus kinase 2 (JAK2) gene. Consequently, the 7H-pyrrolo[2,3-d]pyrimidine scaffold, which is central to the structure of several JAK inhibitors, is highly relevant in the therapy of these disorders.

JAK1/JAK2 Inhibitors: Ruxolitinib, a prominent JAK1/JAK2 inhibitor, is built upon the 7H-pyrrolo[2,3-d]pyrimidine framework. google.com It has become a standard therapy for myelofibrosis (MF) and is also used for patients with polycythemia vera (PV) who are resistant to or intolerant of hydroxyurea. nih.gov While these inhibitors provide significant clinical benefits and symptom relief, their ability to modify the disease course is limited. nih.gov

Research is ongoing to develop new JAK inhibitors with improved profiles. For example, CHZ868 is a type II JAK2 inhibitor that can overcome the persistence phenomenon seen with type I inhibitors. In preclinical murine models of MPNs, CHZ868 induced a greater reduction in the mutant allele burden compared to type I inhibitors. nih.gov The development of selective JAK1 inhibitors has also been explored to potentially reduce the myelosuppressive side effects associated with broader JAK inhibition while still providing symptom benefits through cytokine suppression. nih.gov The therapeutic strategy for MPNs is evolving towards rational combinations of JAK inhibitors with other targeted agents to improve outcomes, especially in myelofibrosis. nih.gov

Table 2: Research Findings on this compound Derivatives in Myeloproliferative Disorders

Derivative/Compound Molecular Target Indication Research Findings
Ruxolitinib JAK1/JAK2 Myelofibrosis (MF), Polycythemia Vera (PV) A centerpiece of therapy for MF and used in hydroxyurea-resistant/intolerant PV. google.comnih.gov
CHZ868 JAK2 (Type II Inhibitor) Myeloproliferative Neoplasms (MPNs) Active in vivo and induces greater reductions in mutant allele burden in murine models compared to type I inhibitors. nih.gov

Computational and Biophysical Studies

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how derivatives of the 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold interact with their protein targets.

Docking studies have revealed that the 7H-pyrrolo[2,3-d]pyrimidine core consistently forms key interactions within the active sites of various protein kinases. For a series of derivatives targeting p21-activated kinase 4 (PAK4), the pyrrolo[2,3-d]pyrimidine nucleus was shown to form crucial hydrogen bonds with hinge region residues, which is a common binding pattern for ATP-competitive inhibitors. Specifically, these inhibitors formed double hydrogen bonds with the backbone of Leu398 and additional hydrogen bonds with Glu396 and Asp444.

In studies of other kinase targets, similar interaction patterns are observed. For instance, a derivative designed as a multi-targeted kinase inhibitor showed that the nitrogen of the pyrrole (B145914) ring could form a hydrogen bond with Met769 in the active site of the Epidermal Growth Factor Receptor (EGFR). This interaction mimics the binding of established EGFR inhibitors. Further computational studies have proposed binding poses for derivatives in the active sites of RET kinase and the Discoidin Domain Receptor 2 (DDR2), highlighting the versatility of the scaffold. mdpi.comnih.gov

These analyses consistently show that the pyrrolo[2,3-d]pyrimidine core acts as a stable anchor within the ATP-binding pocket, with its nitrogen atoms serving as key hydrogen bond donors and acceptors. The substituents at various positions on the scaffold are then responsible for fine-tuning the binding affinity and selectivity by forming additional interactions with other regions of the active site, such as charged residues or hydrophobic pockets.

A primary output of molecular docking is the prediction of a ligand's binding pose and the estimation of its binding energy, which correlates with binding affinity. For derivatives of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine docked against the Estrogen Receptor-alpha (ER-alpha), a range of binding energies from -7.12 kcal/mol to -1.21 kcal/mol was calculated, indicating varying affinities based on the specific substitutions. eurekaselect.com

In the investigation of PAK4 inhibitors, docking calculations predicted binding affinities of -36.784 kJ·mol⁻¹, -35.530 kJ·mol⁻¹, and -34.694 kJ·mol⁻¹ for different derivatives, demonstrating how modifications to the substituents influence the strength of the interaction with the target protein. nih.gov These predicted energy values are critical for prioritizing compounds for synthesis and biological testing.

Compound SeriesProtein TargetPredicted Binding Energy / Affinity
2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine derivativesER-alpha-1.21 to -7.12 kcal/mol
7H-pyrrolo[2,3-d]pyrimidine derivative 5nPAK4-36.784 kJ·mol⁻¹
7H-pyrrolo[2,3-d]pyrimidine derivative 5hPAK4-35.530 kJ·mol⁻¹
7H-pyrrolo[2,3-d]pyrimidine derivative 5gPAK4-35.530 kJ·mol⁻¹
7H-pyrrolo[2,3-d]pyrimidine derivative 5ePAK4-34.694 kJ·mol⁻¹

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing the behavior of the ligand-protein complex over time. This method is crucial for assessing the stability of binding poses and understanding more complex inhibitory mechanisms.

A key advantage of MD simulations is the ability to observe conformational changes in both the protein and the ligand upon binding. Static docking often treats the protein as a rigid structure, but MD simulations allow the complex to flex and adapt. nih.gov For one of the studied PAK4 inhibitors, the simulation revealed that a part of the molecule, the 4-imino group, could flip its orientation. This conformational change led to enhanced electrostatic interactions with surrounding charged residues, contributing to a stronger binding affinity than might be predicted from a rigid docking pose alone. nih.gov Furthermore, MD simulations have been used to confirm the stability of the binding pose of a potent 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine derivative within the active site of its target protein, observing its behavior at the nanoscale. eurekaselect.com

Density Functional Theory (DFT) Calculations

Based on the reviewed scientific literature, specific studies employing Density Functional Theory (DFT) calculations for the detailed analysis of this compound were not identified.

Energetics of Reaction Pathways (e.g., Triazole Formation)

The formation of a triazole ring fused to the pyrimidine (B1678525) core of this compound represents a significant synthetic transformation. This process typically involves a nucleophilic aromatic substitution (SNAr) of the chloro group by an azide anion, followed by intramolecular cyclization. While specific computational studies detailing the energetics of this exact reaction on this compound are not extensively available in the public domain, valuable insights can be drawn from computational analyses of analogous chloropyrimidine systems.

Detailed density functional theory (DFT) calculations on similar substrates, such as the reaction of 4,6-dichloro-5-nitropyrimidine with sodium azide, provide a model for understanding the energetic landscape of such transformations. These studies reveal the stepwise nature of the reaction and the associated energy barriers.

Reaction Pathway Analysis:

The generally accepted mechanism for triazole formation from a chloropyrimidine precursor involves two main stages:

Nucleophilic Aromatic Substitution (SNAr): The initial step is the attack of an azide anion (N₃⁻) on the carbon atom bearing the chlorine atom. This proceeds through a high-energy intermediate known as a Meisenheimer complex, before the expulsion of the chloride ion to yield an azido-pyrimidine intermediate. The presence of the electron-withdrawing pyrimidine ring facilitates this nucleophilic attack.

Intramolecular Cyclization: The subsequent step involves the intramolecular cyclization of the azido-pyrimidine to form the fused triazole ring. This is often followed by tautomerization to yield the final, stable aromatic triazolopyrimidine system.

Energetic Considerations from Analogous Systems:

Computational studies on the reaction of 4,6-dichloro-5-nitropyrimidine with azide anions offer specific energetic data that can serve as a reference. In one such study, the energy barrier for the initial nucleophilic attack of the azide anion on the pyrimidine ring was found to be relatively low. nih.gov This suggests that the first step of the reaction, the SNAr, is kinetically feasible.

For instance, the calculated reaction energy barrier for the azide anion to attack the C3 position of a dichloropyrimidine intermediate was found to be approximately 10.88 kJ mol⁻¹. nih.gov This low barrier indicates a facile addition process. In contrast, a subsequent or alternative reaction pathway in that specific system had a much larger reaction energy barrier of 87.17 kJ mol⁻¹, indicating it to be a less likely event. nih.gov

Below is an interactive data table summarizing representative energetic data from a computational study of a related dichloronitropyrimidine reacting with azide. This data is presented to illustrate the potential energetics of the initial phase of triazole formation.

Reaction StepCalculated Reaction Energy Barrier (kJ mol⁻¹)Reference System
Azide anion attack on the pyrimidine ring10.884,6-dichloro-5-nitropyrimidine intermediate M1
Alternative azide attack pathway87.174,6-dichloro-5-nitropyrimidine intermediate M2

Note: The data presented is for an analogous system and serves to provide a conceptual framework for the energetics of the reaction involving this compound. Specific values for the target compound may vary.

Further detailed computational and biophysical studies specifically on this compound would be necessary to delineate the precise energetic profile of its conversion to a triazolo-pyrrolo[2,3-d]pyrimidine. Such studies would provide a deeper understanding of the reaction kinetics and thermodynamics, aiding in the optimization of synthetic routes to novel derivatives.

Future Directions and Translational Research

Further Structural Optimization for Enhanced Therapeutic Profiles

The core structure of 2-chloro-7H-pyrrolo[2,3-d]pyrimidine offers numerous avenues for structural modification to improve the efficacy and selectivity of resulting drug candidates. proquest.com A primary strategy involves the substitution at various positions of the pyrrolo[2,3-d]pyrimidine ring system. For instance, the synthesis of 7-aryl-2-anilino-pyrrolopyrimidines has yielded potent inhibitors of Axl and Mer tyrosine kinases. researchgate.netnih.gov

A key area of optimization focuses on improving the pharmacokinetic properties of these compounds. acs.org For example, the development of UNC2025, a potent and orally bioavailable dual inhibitor of MER and FLT3, was achieved through strategic modifications to the pyrrolo[2,3-d]pyrimidine scaffold. acs.org This included the introduction of a cis-cyclohexane-1,4-diol moiety at the 7-position and a butylamine (B146782) group at the 2-position, which enhanced solubility and oral exposure compared to earlier analogs. acs.org

Further research efforts are directed at creating highly selective inhibitors. For example, by employing structural and rational-based design, researchers have identified 4-aminoquinoline-based structures as selective inhibitors of TGFβR1. proquest.com Through optimization, a compound was developed that inhibited TGFβR1 with high potency and over 2000-fold selectivity against MAP4K4, a kinase whose inhibition could lead to undesirable immunosuppression. proquest.com

Table 1: Examples of Structural Modifications and their Therapeutic Impact

Starting Material Modification Resulting Compound Class Therapeutic Target Reference
This compound Arylation at the 7-position and amination at the 2-position 7-aryl-2-anilino-pyrrolopyrimidines Axl/Mer tyrosine kinases researchgate.netnih.gov
5-bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine Substitution with cis-cyclohexane-1,4-diol and butylamine Pyrrolo[2,3-d]pyrimidine derivatives (e.g., UNC2025) MER/FLT3 acs.org
This compound Incorporation into a 4-aminoquinoline-based structure Selective TGFβR1 inhibitors TGFβR1 proquest.com

Exploration of Novel Biological Targets

While initially prominent in the development of kinase inhibitors for oncology, the versatility of the this compound scaffold allows for its application against a broader range of biological targets. acs.orggoogle.com

One emerging area is its use in targeting the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, which are implicated in tumor survival and chemoresistance. researchgate.netnih.gov Novel 7-aryl-2-anilino-pyrrolopyrimidines have been identified as potent Axl/Mer inhibitors with minimal activity against Tyro3. researchgate.net

Beyond oncology, this scaffold is being investigated for other therapeutic indications. For example, derivatives of pyrrolo[2,3-d]pyrimidine are being explored as inhibitors of tropomyosin-related kinases (Trks), which are involved in pain sensation and cancer signaling. google.com Additionally, certain pyrrolopyrimidine compounds have been identified as inhibitors of myosin V, a motor protein involved in vesicle trafficking. researchgate.net The compound's potential as an anti-infective agent is also under investigation. google.com

Table 2: Novel Biological Targets for this compound Derivatives

Biological Target Therapeutic Area Example Compound Class Reference
TAM (Axl, Mer) Kinases Oncology 7-aryl-2-anilino-pyrrolopyrimidines researchgate.netnih.gov
Tropomyosin-related kinases (Trks) Pain, Oncology Pyrrolo[2,3-d]pyrimidine derivatives google.com
Myosin V Neurological Disorders, Cancer Pyrrolopyrimidine-based inhibitors researchgate.net
Fibroblast growth factor receptor 4 (FGFR4) Hepatocellular Carcinoma Covalent FGFR4 inhibitors chemrxiv.orgacs.org
Anti-infectives Infectious Diseases Pyrrolopyrimidine derivatives google.com

Development of New Chemotypes for Specific Pathogens

The adaptability of the this compound core allows for the design of new chemotypes targeting specific pathogens. While detailed research on specific antibacterial or antiviral agents derived from this starting material is emerging, the general principle of modifying the scaffold to interact with pathogen-specific enzymes or proteins holds significant promise. For instance, the synthesis of novel pyrimidines from this compound has been explored for their potential pharmacological properties. ngsoft.in The development of inhibitors for enzymes like Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase, although based on a triazolopyrimidine scaffold, highlights the potential of related heterocyclic systems in targeting infectious diseases. unc.edu

Preclinical and Clinical Development Prospects

Several compounds derived from this compound have shown promising preclinical data, paving the way for potential clinical development. UNC2025, for example, has demonstrated oral bioavailability and efficacy in murine models of acute lymphoblastic leukemia (ALL), identifying it as a strong candidate for clinical trials. acs.orggoogle.com

The development of potent and selective FGFR4 inhibitors for hepatocellular carcinoma is another active area of research. chemrxiv.orgacs.org By incorporating the this compound as a reactive "warhead," researchers have designed covalent inhibitors that show significant promise in preclinical models. chemrxiv.orgacs.org

Furthermore, the immunostimulatory properties of some pyrrolopyrimidine compounds suggest their potential use as adjunctive therapies alongside standard cancer treatments like chemotherapy and radiation. google.com This could enhance the efficacy of existing treatments for both MERTK-positive and MERTK-negative tumors. google.com The development of Trk inhibitors based on this scaffold also holds promise for new treatments for pain and cancer. google.com

Patent Landscape and Intellectual Property Considerations

The therapeutic potential of this compound derivatives is reflected in the active patent landscape surrounding this compound class. Numerous patents have been filed to protect novel compounds, their synthesis, and their use in treating a variety of diseases.

These patents cover a wide range of applications, including:

Inhibitors of Mer tyrosine kinase for use as anti-cancer and anti-infective agents. google.com

Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of tropomyosin-related kinases for the treatment of pain and cancer. google.com

Bicyclic inhibitors of PAD4, an enzyme implicated in inflammatory diseases. google.com

Substituted nucleoside analogues as PRMT5 inhibitors for cancer therapy. googleapis.com

Methods for the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a key intermediate for several drugs. google.com

This active patenting activity underscores the commercial interest and the ongoing research and development efforts focused on harnessing the therapeutic potential of this versatile chemical scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine and its derivatives?

  • Methodological Answer : A widely used approach involves condensation reactions between this compound and aromatic aldehydes or amines. For example, chalcone intermediates (A1–A15) are synthesized by refluxing the compound with 1-(4-aminophenyl)ethenone in ethanol, followed by reaction with guanidine to form 2-aminopyrimidine derivatives (B1–B15) . Nucleophilic substitution reactions with amines in isopropanol, catalyzed by HCl, yield functionalized derivatives (e.g., N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine) with varying substituents .

Q. How is structural characterization of this compound derivatives performed?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments (e.g., chemical shifts at δ 11.74 ppm for NH groups) .
  • FT-IR : Identifies functional groups (e.g., C-Cl stretching at ~700 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular weights (e.g., m/z 211.0978 for C₁₂H₁₁N₄) .
  • Elemental analysis : Ensures purity and stoichiometry .

Advanced Research Questions

Q. How do substituents at the C4 and C5 positions influence biological activity in kinase inhibition studies?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Cl at C4) enhance binding to kinase active sites. For instance, 4-chloro-5-ethyl derivatives exhibit selective inhibition of EGFR and CDK2 due to improved hydrophobic interactions . Substitution with aromatic amines (e.g., 4-fluorophenyl) increases selectivity for FAK (focal adhesion kinase), as validated by IC₅₀ assays and molecular docking .

Q. What strategies optimize synthetic yields for this compound derivatives under green chemistry conditions?

  • Methodological Answer : Solvent-free microwave irradiation reduces reaction times (e.g., from 12 hours to 15 minutes) and improves yields (up to 87%) for cyclopentyl-substituted derivatives. This method minimizes byproducts and energy consumption .

Q. How does molecular dynamics (MD) simulation explain the stability of kinase-inhibitor complexes involving this scaffold?

  • Methodological Answer : MD simulations (e.g., using GROMACS) demonstrate that derivatives like 6e (2-chloro-7-cyclopentyl) form stable hydrogen bonds with ER-α’s Asp351 and Leu387 residues. RMSD and RMSF analyses confirm minimal structural deviation (<2 Å) over 100 ns, correlating with experimental IC₅₀ values (~51 µg/mL against MCF-7 cells) .

Q. What is the role of the chlorine atom in mediating reactivity and binding affinity?

  • Methodological Answer : The C2-Cl atom acts as a leaving group in nucleophilic substitution reactions, enabling functionalization with amines or heterocycles. In kinase inhibition, Cl at C4 enhances binding via halogen bonding with backbone carbonyls (e.g., VEGFR2’s Glu883), as shown in crystallographic studies .

Q. How can researchers address discrepancies in reported biological activity data for analogs of this compound?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity) or substituent effects. Systematic SAR studies with standardized protocols (e.g., MTT assays on MCF-7 cells) and meta-analyses of IC₅₀ data are critical. For example, 4-ethyl derivatives show superior anti-angiogenic activity compared to methyl analogs due to enhanced hydrophobic interactions .

Q. What are the key considerations for functionalizing the pyrrolo[2,3-d]pyrimidine core in multi-step syntheses?

  • Methodological Answer : Prioritize protecting groups (e.g., Boc for amines) to prevent side reactions. Acid-mediated cyclization (e.g., HCl in isopropanol) is effective for forming fused rings, while Pd-catalyzed cross-coupling (Suzuki-Miyaura) introduces aryl groups at C6 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.